1-(2-pyridinyl)-4-(trichloroacetyl)piperazine
Overview
Description
1-(2-Pyridinyl)-4-(trichloroacetyl)piperazine is a chemical compound that features a piperazine ring substituted with a pyridinyl group and a trichloroacetyl group
Preparation Methods
The synthesis of 1-(2-pyridinyl)-4-(trichloroacetyl)piperazine typically involves the reaction of 1-(2-pyridinyl)piperazine with trichloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1-(2-pyridinyl)piperazine+trichloroacetyl chloride→this compound+HCl
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Pyridinyl)-4-(trichloroacetyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state, such as a dichloroacetyl group.
Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Pyridinyl)-4-(trichloroacetyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(2-pyridinyl)-4-(trichloroacetyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, while the trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-pyridinyl)-4-(trichloroacetyl)piperazine include:
1-(2-Pyridinyl)piperazine: Lacks the trichloroacetyl group, making it less reactive in certain chemical reactions.
4-(Trichloroacetyl)piperazine: Lacks the pyridinyl group, which reduces its ability to interact with biological targets through π-π interactions.
1-(2-Pyridinyl)-4-(dichloroacetyl)piperazine: Similar structure but with a dichloroacetyl group, which may result in different reactivity and biological activity.
The uniqueness of this compound lies in the combination of the pyridinyl and trichloroacetyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trichloro-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3N3O/c12-11(13,14)10(18)17-7-5-16(6-8-17)9-3-1-2-4-15-9/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXESXDMBOQQDRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185714 | |
Record name | Ethanone, 2,2,2-trichloro-1-[4-(2-pyridinyl)-1-piperazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430464-37-2 | |
Record name | Ethanone, 2,2,2-trichloro-1-[4-(2-pyridinyl)-1-piperazinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430464-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2,2,2-trichloro-1-[4-(2-pyridinyl)-1-piperazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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